2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol
Description
2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol is a heterocyclic compound featuring a phenolic core substituted with an aminomethyl group linked to a 3-chloropyrazine moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications. The phenol and amino groups facilitate hydrogen bonding, influencing solubility and crystal packing .
Properties
CAS No. |
920512-31-8 |
|---|---|
Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-amino-5-[[(3-chloropyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-11(15-4-3-14-10)16-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,15,16) |
InChI Key |
RAIPUUZBIBRZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CN=C2Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-chloropyrazine with formaldehyde and a phenolic compound under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures around 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs. Pyrimidine/Pyrazole : The 3-chloropyrazine group in the target compound may enhance π-π stacking interactions compared to pyrimidine or pyrazole cores, influencing binding to aromatic residues in enzymes or receptors .
- In contrast, methoxy or fluorophenyl substituents in analogues (e.g., ) improve lipophilicity, which could enhance membrane permeability.
Physicochemical Properties
Hydrogen-bonding capacity and solubility vary significantly among analogues:
Implications :
- The target compound’s balance of polarity (phenol, amino) and lipophilicity (chloropyrazine) suggests intermediate solubility, suitable for oral bioavailability.
- Thiazole derivatives with halogenated aryl groups (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability.
Biological Activity
2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol, also known by its CAS number 920512-31-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H11ClN4O
- Molecular Weight : 250.684 g/mol
- Density : 1.431 g/cm³
- Melting Point : 54-58°C
- Boiling Point : 340.4°C at 760 mmHg
Research indicates that compounds similar to 2-amino derivatives often interact with various biological targets, including enzymes and receptors. The presence of the chloropyrazinyl group may enhance its affinity for specific targets, potentially leading to anti-cancer or anti-inflammatory effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar compounds. It was found that modifications in the amino and phenolic groups significantly influenced cytotoxicity against cancer cell lines. Specifically, compounds with a chloropyrazinyl moiety demonstrated enhanced activity against breast cancer cells (MCF-7) compared to their non-chlorinated counterparts .
Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of related phenolic compounds. The results indicated that the chlorinated derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that 2-amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol may possess similar properties .
Study 1: Cytotoxicity Against Cancer Cells
In a controlled experiment, various concentrations of 2-amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol were tested on MCF-7 cells. The IC50 value was determined to be approximately 12 µM, indicating significant cytotoxic effects at relatively low concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 50 |
| 15 | 30 |
Study 2: Antimicrobial Efficacy
A separate study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests moderate absorption and distribution in biological systems. Toxicological assessments indicate that while the compound may exhibit irritant properties, further studies are necessary to establish a comprehensive safety profile .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of the chloropyrazinyl group in enhancing biological activity. Modifications to this group can lead to variations in potency and selectivity for specific biological targets, which is crucial for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
